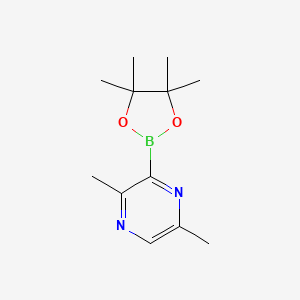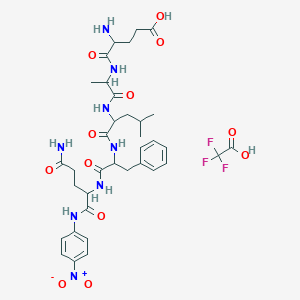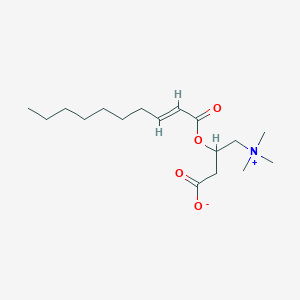![molecular formula C18H13NO B12102774 4-(Dibenzo[b,d]furan-2-yl)aniline](/img/structure/B12102774.png)
4-(Dibenzo[b,d]furan-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dibenzo[b,d]furan-2-yl)aniline is an organic compound with the molecular formula C18H13NO It consists of a dibenzofuran moiety fused to an aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dibenzo[b,d]furan-2-yl)aniline typically involves the coupling of dibenzofuran with aniline derivatives. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where dibenzofuran-2-boronic acid reacts with 4-bromoaniline in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-(Dibenzo[b,d]furan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated, nitrated, or sulfonated products.
Scientific Research Applications
4-(Dibenzo[b,d]furan-2-yl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of novel materials.
Biology: Investigated for its potential as a fluorescent probe and in bioimaging applications.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of dyes, pigments, and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 4-(Dibenzo[b,d]furan-2-yl)aniline involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to proteins or enzymes, altering their activity and leading to various physiological effects. The compound’s unique structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity .
Comparison with Similar Compounds
- 4-(Dibenzo[b,d]furan-3-yl)aniline
- 4-(Dibenzo[b,d]furan-4-yl)aniline
- Dibenzo[b,d]thiophene derivatives
Comparison: 4-(Dibenzo[b,d]furan-2-yl)aniline is unique due to its specific substitution pattern on the dibenzofuran moiety, which influences its electronic properties and reactivity. Compared to its analogs, it may exhibit different photophysical and chemical behaviors, making it suitable for specific applications in materials science and medicinal chemistry[5][5].
Properties
Molecular Formula |
C18H13NO |
|---|---|
Molecular Weight |
259.3 g/mol |
IUPAC Name |
4-dibenzofuran-2-ylaniline |
InChI |
InChI=1S/C18H13NO/c19-14-8-5-12(6-9-14)13-7-10-18-16(11-13)15-3-1-2-4-17(15)20-18/h1-11H,19H2 |
InChI Key |
GIWPFBXOJOXJBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C4=CC=C(C=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-[2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]-2-oxoethyl] acetate](/img/structure/B12102702.png)


![3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12102713.png)
![(5-Hydroxy-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-4-yl)methyl dihydrogen phosphate](/img/structure/B12102720.png)

![tert-butyl N-[4-(4-methoxyphenyl)pyrrolidin-3-yl]carbamate](/img/structure/B12102729.png)



![8-Methoxy-3-nitroimidazo[1,2-a]pyrazine](/img/structure/B12102764.png)
![(1-Methylpyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B12102765.png)

